molecular formula C16H26O4 B14286491 1,4-Dibutoxy-2,5-dimethoxybenzene CAS No. 119876-84-5

1,4-Dibutoxy-2,5-dimethoxybenzene

Cat. No.: B14286491
CAS No.: 119876-84-5
M. Wt: 282.37 g/mol
InChI Key: GDXAZHSCANKFOS-UHFFFAOYSA-N
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Description

1,4-Dibutoxy-2,5-dimethoxybenzene (chemical formula:

C16H26O2\text{C}_{16}\text{H}_{26}\text{O}_2C16​H26​O2​

) is an organic compound belonging to the class of dimethoxybenzenes. It is one of three isomers of dimethoxybenzene. This white solid exhibits an intensely sweet floral odor .

Preparation Methods

The synthesis of 1,4-Dibutoxy-2,5-dimethoxybenzene involves electrophilic aromatic substitution. Here are the key steps:

    Electrophilic Aromatic Substitution (EAS): The hydrogen atom of an aromatic ring is replaced by an electrophile. The mechanism typically consists of two stepsattack by an electrophile and loss of a proton.

Chemical Reactions Analysis

1,4-Dibutoxy-2,5-dimethoxybenzene can undergo various reactions:

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions can occur. Common reagents and conditions for these reactions would depend on the specific transformation. Major products formed would vary based on the reaction type.

Scientific Research Applications

1,4-Dibutoxy-2,5-dimethoxybenzene finds applications in:

    Chemistry: It may serve as a building block for more complex molecules.

    Biology: Its role in biological systems requires further investigation.

    Medicine: Research may explore potential therapeutic uses.

    Industry: Industrial applications remain to be explored.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not well-documented. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

1,4-Dibutoxy-2,5-dimethoxybenzene’s uniqueness can be highlighted by comparing it with other dimethoxybenzene isomers. Unfortunately, specific similar compounds were not provided in the sources I accessed.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1,4-Dibutoxy-2,5-dimethoxybenzene, and what are their key challenges?

The synthesis often involves Friedel-Crafts alkylation , where alkoxy groups are introduced via electrophilic substitution. For example, alkylation of dimethoxybenzene derivatives with butanol or butyl halides requires careful control of reaction conditions (e.g., Lewis acid catalysts like AlCl₃, solvent choice, and temperature). A key challenge is avoiding over-alkylation and managing steric hindrance from bulky substituents, which can lead to low yields . Competing side reactions, such as isomerization or decomposition, must also be monitored via techniques like GC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

¹H/¹³C NMR and GC-MS are critical for structural confirmation. NMR signals for methoxy and butoxy groups appear as distinct singlets in the range of δ 3.5–4.0 ppm (¹H) and δ 50–60 ppm (¹³C). GC-MS helps identify purity and detect byproducts. For example, in Friedel-Crafts reactions, GC analysis can reveal unreacted starting materials or polyalkylated derivatives . IR spectroscopy can also confirm ether linkages (C-O stretching ~1200 cm⁻¹) .

Q. What are the best practices for handling and storing this compound to ensure stability and safety?

Store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent oxidation. Use amber glassware to avoid light-induced degradation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling. Refer to safety data sheets (SDS) for specific hazard information, such as skin/eye irritation risks .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of electrophilic substitutions in polyalkylated dimethoxybenzene systems?

Steric hindrance from bulky substituents (e.g., butoxy groups) directs electrophiles to less hindered positions. For example, in 1,4-di-tert-butyl-2,5-dimethoxybenzene, the para and meta positions to the butoxy groups are more reactive due to reduced steric crowding. Electronic effects from electron-donating groups (e.g., methoxy) activate the ring but may compete with steric constraints. Computational modeling (e.g., DFT) can predict preferred sites for substitution .

Q. How can researchers resolve contradictions in reported reaction yields for Friedel-Crafts alkylation of dimethoxybenzene derivatives?

Discrepancies in yields often arise from variations in catalyst activity , solvent polarity, or reaction time. For instance, using anhydrous AlCl₃ in dichloromethane may improve yields compared to hydrated catalysts. Systematic optimization via Design of Experiments (DoE) can identify critical parameters. Contradictions in literature data should be cross-validated using controlled replicates and spectroscopic confirmation of products .

Q. What strategies can be employed to functionalize this compound for applications in supramolecular chemistry?

Oxidation of methoxy groups to quinones or cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce functional handles. For example, 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde (a derivative) serves as a precursor for Schiff base ligands or covalent organic frameworks (COFs). Protecting group strategies may be necessary to preserve ether linkages during functionalization .

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound derivatives?

Single-crystal X-ray diffraction using programs like SHELXL provides unambiguous confirmation of molecular geometry and substituent orientation. For example, SHELXL refinement can distinguish between positional isomers in polyalkylated derivatives by analyzing bond lengths and angles. High-resolution data (e.g., <1 Å) is critical for detecting disorder in bulky substituents .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for this compound in different solvent systems?

Solvent-induced shifts in NMR spectra (e.g., deuterated chloroform vs. DMSO) can alter signal splitting and integration. Use internal standards (e.g., TMS) and consistent solvent systems for reproducibility. For GC-MS, ensure column compatibility and temperature gradients to prevent co-elution of similar compounds. Cross-reference with IR and melting point data to resolve ambiguities .

Properties

CAS No.

119876-84-5

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

1,4-dibutoxy-2,5-dimethoxybenzene

InChI

InChI=1S/C16H26O4/c1-5-7-9-19-15-11-14(18-4)16(12-13(15)17-3)20-10-8-6-2/h11-12H,5-10H2,1-4H3

InChI Key

GDXAZHSCANKFOS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1OC)OCCCC)OC

Origin of Product

United States

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